Neuraminidase-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

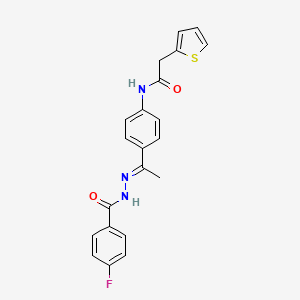

C21H18FN3O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

4-fluoro-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |

InChI |

InChI=1S/C21H18FN3O2S/c1-14(24-25-21(27)16-4-8-17(22)9-5-16)15-6-10-18(11-7-15)23-20(26)13-19-3-2-12-28-19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+ |

InChI Key |

NXLRKVVIWYJNMG-ZVHZXABRSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Neuraminidase Inhibitors

Disclaimer: No public information is available for a specific compound named "Neuraminidase-IN-20." This guide provides a comprehensive overview of the mechanism of action for the broader class of neuraminidase inhibitors, to which a compound like "this compound" would likely belong.

Introduction

Neuraminidase, also known as sialidase, is a critical enzyme for the proliferation of many viruses, most notably the influenza virus.[1][2] It is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids.[1] Viral neuraminidase facilitates the release of progeny virions from infected host cells, preventing their aggregation at the cell surface and enabling the spread of the infection.[3][4][5] This pivotal role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that competitively inhibit the activity of the viral neuraminidase enzyme, thereby halting the spread of the virus.

Core Mechanism of Action

The fundamental mechanism of action of neuraminidase inhibitors lies in their ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme with high affinity, these inhibitors prevent the cleavage of sialic acid residues from the host cell and newly formed virions.[6] This inhibition leads to the aggregation of newly formed virus particles on the surface of the host cell, preventing their release and subsequent infection of other cells.[4][6]

The enzymatic reaction of influenza virus neuraminidase involves a four-step process that leads to the formation of an oxocarbocation intermediate, the sialosyl cation.[1] Neuraminidase inhibitors are designed to bind to the active site and block this catalytic process.

Signaling Pathways

While the primary action of neuraminidase inhibitors is the direct blockade of enzymatic activity, the downstream effects can influence host immune responses. Viral neuraminidase itself can stimulate immune responses in dendritic cells (DCs).[7] The inhibition of neuraminidase activity can, therefore, modulate these signaling pathways. For instance, H9N2 avian influenza virus has been shown to activate interferon regulatory factor (IRF)-7 and TNF receptor-associated factor (TRAF)-6.[7] Furthermore, neuraminidase has been observed to induce the activity of the IκBα and p38 signaling pathways by phosphorylation.[7] By inhibiting neuraminidase, these downstream signaling events may be altered, contributing to the overall therapeutic effect.

Caption: Mechanism of action of neuraminidase inhibitors.

Quantitative Data

Quantitative data for neuraminidase inhibitors typically includes metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the inhibitor's potency. The Michaelis constant (Km) for the neuraminidase enzyme with its substrate is also a key parameter in these studies.

| Parameter | Description | Typical Range for Inhibitors |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM to µM range |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM range |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For C. perfringens neuraminidase, reported Km values range from 1.6 to 3.3 mM.[8] | mM range |

Experimental Protocols

1. Neuraminidase Inhibition Assay (Fluorometric)

This assay is commonly used to determine the inhibitory activity of a compound against neuraminidase.

-

Principle: This assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[9] The reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.

-

Protocol Outline:

-

Prepare a solution of the neuraminidase enzyme in an appropriate assay buffer (e.g., 33.3 mM MES pH 6.0 and 4 mM CaCl2).[9]

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate.

-

Add the neuraminidase solution to the wells and incubate.

-

Initiate the reaction by adding the MUNANA substrate.

-

Incubate the plate at 37°C.

-

Stop the reaction by adding a stop solution (e.g., high pH buffer).

-

Measure the fluorescence of the 4-MU product using a fluorometer.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

2. Cell-Based Neuraminidase Activity Assay

This assay assesses the ability of an inhibitor to block neuraminidase activity in a more physiologically relevant context.

-

Principle: Cells infected with a virus expressing neuraminidase are treated with an inhibitor. The release of progeny virions is then quantified.

-

Protocol Outline:

-

Culture a suitable host cell line (e.g., MDCK cells) in a multi-well plate.

-

Infect the cells with the influenza virus.

-

After a short adsorption period, remove the virus inoculum and add a medium containing the test inhibitor at various concentrations.

-

Incubate the cells for a period sufficient for viral replication and release (e.g., 24-48 hours).

-

Collect the supernatant.

-

Quantify the amount of released virus in the supernatant using methods such as a plaque assay, TCID50 assay, or qRT-PCR for viral RNA.

-

Determine the concentration of the inhibitor that reduces viral release by 50% (EC50).

-

3. Enzyme Kinetics (Determination of Ki and Km)

-

Principle: To determine the inhibitor constant (Ki) and the mode of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.

-

Protocol Outline:

-

Perform the neuraminidase activity assay (as described in Protocol 1) with a range of substrate (MUNANA) concentrations in the absence of the inhibitor. This allows for the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Repeat the assay with a fixed concentration of the inhibitor and varying substrate concentrations.

-

Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Conclusion

Neuraminidase inhibitors represent a cornerstone of antiviral therapy for influenza. Their mechanism of action is well-characterized and centers on the competitive inhibition of the viral neuraminidase enzyme, which is crucial for the release and spread of progeny virions. The development and evaluation of new neuraminidase inhibitors, such as a hypothetical "this compound," would rely on a suite of established in vitro and cell-based assays to quantify their potency and elucidate their precise inhibitory mechanisms. Understanding the associated signaling pathways and having robust experimental protocols are essential for the continued advancement of this important class of antiviral drugs.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. MiR674 inhibits the neuraminidase-stimulated immune response on dendritic cells via down-regulated Mbnl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir: A Technical Guide to Synthesis, Characterization, and Neuraminidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, commercially known as Tamiflu, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[1][3] By blocking the action of neuraminidase, oseltamivir prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of oseltamivir, intended for researchers and professionals in the field of antiviral drug development.

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound.[5][6] Several total synthesis routes have also been developed.[5] This guide focuses on the widely recognized synthesis from (-)-shikimic acid.

Synthesis Workflow from (-)-Shikimic Acid

Caption: Key stages in the synthesis of Oseltamivir from (-)-Shikimic Acid.

Experimental Protocol: Synthesis from (-)-Shikimic Acid

This protocol is a summarized representation of a common synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety precautions.[6][7]

-

Esterification of (-)-Shikimic Acid: (-)-Shikimic acid is reacted with ethanol in the presence of an acid catalyst to yield ethyl shikimate.[7]

-

Mesylation: The ethyl shikimate is treated with methanesulfonyl chloride and a base to convert the hydroxyl groups into mesylates, forming a trimesylate intermediate.[7]

-

Azide Substitution: The trimesylate intermediate undergoes nucleophilic substitution with an azide salt, typically sodium azide, to introduce the azide group.[8]

-

Staudinger Reaction and Aziridination: The azide intermediate is treated with a phosphine, such as triphenylphosphine, to induce a Staudinger reaction, which is followed by intramolecular cyclization to form an aziridine intermediate.[7][8]

-

Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, which also introduces the pentyloxy group.[5]

-

Acylation and Phosphorylation: The resulting amino alcohol is then acylated to introduce the acetamido group, followed by treatment with phosphoric acid to yield the final product, oseltamivir phosphate.[5]

Characterization of Oseltamivir

The identity and purity of synthesized oseltamivir are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂O₄ | [9] |

| Molar Mass | 312.41 g/mol | [9][10] |

| Melting Point | 190–206 °C | [11] |

| Appearance | White crystalline solid | [11] |

| Solubility | Soluble in water (>500 mg/mL) |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of oseltamivir.[12][13][14]

Experimental Protocol: HPLC Analysis

-

Column: Kromasil C18, 5 µm, 250 mm × 4.6 mm i.d.[13]

-

Mobile Phase: A gradient of acetonitrile and triethylamine buffer.[13] A common isocratic method uses a mixture of Methanol and Water (75:25% v/v).

-

Flow Rate: 1.0 mL/min[13]

-

Detection: UV at 215 nm or 223 nm.[13]

-

Retention Time: Approximately 2.7 minutes under the specified isocratic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of oseltamivir.[15][16][17][18]

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound.[19]

Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme.[1][9]

Mechanism of Action Signaling Pathway

Caption: Oseltamivir's inhibition of neuraminidase blocks virion release.

The active metabolite, oseltamivir carboxylate, mimics the natural substrate (sialic acid) of the neuraminidase enzyme.[4] It binds to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell.[4] This cleavage is essential for the release of newly formed virus particles.[1] By inhibiting this process, oseltamivir effectively traps the viruses on the cell surface, preventing their spread to other cells.[4]

Neuraminidase Inhibition Assay

The inhibitory activity of oseltamivir is quantified by determining its half-maximal inhibitory concentration (IC₅₀). A common method is the fluorometric neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[20][21][22]

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay [20][22]

-

Virus Preparation: Influenza virus isolates are cultured and their neuraminidase activity is titrated.[22]

-

Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.[20]

-

Incubation: The diluted virus is pre-incubated with the various concentrations of oseltamivir carboxylate.

-

Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.[20][22]

-

Fluorescence Reading: The plate is incubated, and the fluorescence of the product, 4-methylumbelliferone (4-MU), is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[20]

-

IC₅₀ Calculation: The concentration of oseltamivir that reduces the neuraminidase activity by 50% is calculated to determine the IC₅₀ value.[21]

Inhibitory Activity of Oseltamivir

The IC₅₀ values of oseltamivir vary depending on the influenza virus strain and subtype.

| Influenza Virus Strain/Subtype | Oseltamivir Carboxylate IC₅₀ (nM) | Reference |

| Influenza A (H1N1) | 0.46 - 1.3 | |

| Influenza A (H3N2) | 0.4 - 0.9 | |

| Influenza B | 2.5 - 8.0 | |

| Avian Influenza A (H5N1) | 0.1 - 2.0 |

Note: These values are approximate and can vary based on the specific virus isolate and assay conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological activity of oseltamivir. The provided experimental protocols and data serve as a valuable resource for researchers in the field of antiviral drug discovery and development. The continued study of neuraminidase inhibitors like oseltamivir is crucial for the development of new and more effective treatments for influenza.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

- 9. Oseltamivir - Wikipedia [en.wikipedia.org]

- 10. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Oseltamivir phosphate - American Chemical Society [acs.org]

- 12. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Oseltamivir(196618-13-0) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the In Vitro Antiviral Profile of Neuraminidase Inhibitors: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information for a compound designated "Neuraminidase-IN-20." Therefore, this document serves as an in-depth technical guide to the methodologies and data presentation pertinent to the in vitro antiviral activity of neuraminidase inhibitors, using "this compound" as a representative placeholder for a novel investigational compound. The presented data are illustrative and based on known characteristics of established neuraminidase inhibitors.

Executive Summary

Influenza viruses represent a persistent global health threat, necessitating the continued development of effective antiviral therapeutics. The viral surface glycoprotein, neuraminidase (NA), is a crucial enzyme for viral replication, specifically in the release of progeny virions from infected host cells.[1][2][3] Its highly conserved active site makes it a prime target for antiviral drug development.[4] This guide provides a comprehensive overview of the core methodologies used to characterize the in vitro antiviral activity of neuraminidase inhibitors, exemplified by the hypothetical compound, this compound. It details the experimental protocols, presents data in a structured format, and visualizes the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors function by competitively binding to the active site of the neuraminidase enzyme.[4][5] This action prevents the enzyme from cleaving terminal sialic acid residues on the surface of the host cell and on newly formed virions.[3][6][7] By blocking this cleavage, the release of new virus particles is hindered, preventing the spread of infection to other cells.[1][2] The inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme.[4]

Caption: Mechanism of action of a neuraminidase inhibitor.

Quantitative Data on In Vitro Antiviral Activity

The in vitro efficacy of a neuraminidase inhibitor is primarily quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based assays. Below are representative data tables for our hypothetical "this compound" against various influenza strains, including inhibitor-sensitive and resistant variants.

Table 1: Neuraminidase Enzyme Inhibition (IC50)

| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |

| A/California/07/2009 | H1N1pdm09 | 0.85 | 0.70 | 0.45 |

| A/Victoria/3/75 | H3N2 | 1.20 | 0.90 | 0.65 |

| A/Duck/MN/1525/81 | H5N1 | 1.50 | 1.10 | 0.80 |

| B/Florida/4/2006 | Yamagata Lineage | 10.5 | 8.5 | 3.2 |

| A/H1N1pdm09 (H275Y) | H1N1pdm09 | 1.10 | 250.0 | 0.50 |

Data are illustrative. IC50 values represent the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%.

Table 2: Antiviral Activity in Cell Culture (EC50)

| Influenza Virus Strain | Cell Line | This compound EC50 (nM) | Oseltamivir EC50 (nM) | Zanamivir EC50 (nM) |

| A/California/07/2009 | MDCK | 2.5 | 2.1 | 1.8 |

| A/Victoria/3/75 | MDCK | 3.8 | 3.0 | 2.5 |

| A/Duck/MN/1525/81 | MDCK | 4.2 | 3.5 | 2.9 |

| B/Florida/4/2006 | MDCK | 25.0 | 20.0 | 8.0 |

| A/H1N1pdm09 (H275Y) | MDCK | 3.5 | >1000 | 2.0 |

Data are illustrative. EC50 values represent the concentration of the inhibitor required to reduce the viral replication (e.g., plaque formation or cytopathic effect) by 50%. MDCK: Madin-Darby Canine Kidney cells.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antiviral activity. The following sections describe common methodologies for determining the IC50 and EC50 values of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.

Materials:

-

Purified or viral lysate-derived neuraminidase

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

-

Test compound (this compound) and reference inhibitors

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test and reference inhibitors in the assay buffer.

-

In a 96-well plate, add a standardized amount of viral neuraminidase to each well.

-

Add the diluted inhibitors to the respective wells and incubate for 30 minutes at 37°C to allow for inhibitor binding.[8]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells. The final substrate concentration is typically around 100-200 µM.[8]

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each inhibitor concentration relative to untreated controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit viral replication and spread.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer

-

Cell culture medium (e.g., MEM) with supplements

-

Agarose or Avicel overlay medium

-

Test compound (this compound) and reference inhibitors

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in multi-well plates and grow to confluence.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.

-

During infection, prepare serial dilutions of the test compound in the overlay medium.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the various concentrations of the inhibitor to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.

-

Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percent reduction against the logarithm of the inhibitor concentration.

Workflow and Visualization

Visualizing the experimental workflow ensures clarity and reproducibility in the research process.

Caption: General workflow for in vitro testing of neuraminidase inhibitors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuraminidase - Wikipedia [en.wikipedia.org]

- 7. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of Neuraminidase Inhibitors: Viral vs. Human Neuraminidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of neuraminidase inhibitors, a critical aspect in the development of antiviral therapeutics. While specific data for a compound designated "Neuraminidase-IN-20" is not publicly available, this document will explore the core principles of selectivity using established neuraminidase inhibitors as examples. The focus will be on the differentiation between viral and human neuraminidase inhibition, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to Neuraminidases

Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2][3] They are found in a wide range of organisms, from viruses to mammals.[1]

-

Viral Neuraminidase: In influenza viruses, neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected host cells, thus playing a crucial role in viral replication and spread.[4][5][6] There are nine subtypes of influenza A neuraminidase (N1-N9).[3][5] Its critical function in the viral life cycle makes it a prime target for antiviral drugs.[1][4]

-

Human Neuraminidase: Humans have four known neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), which are involved in various physiological processes, including lysosomal catabolism and modulation of cell surface receptors.[1][2] These enzymes have distinct tissue expression patterns and substrate specificities.[2]

The development of neuraminidase inhibitors for influenza treatment necessitates a high degree of selectivity for the viral enzyme over its human counterparts to minimize off-target effects and potential toxicity.

Quantitative Analysis of Neuraminidase Inhibitor Selectivity

The selectivity of a neuraminidase inhibitor is quantified by comparing its inhibitory activity (typically as IC50 or Ki values) against viral neuraminidases versus human neuraminidase isoenzymes. A higher ratio of IC50 (human NEU) / IC50 (viral NA) indicates greater selectivity for the viral enzyme. The following tables summarize the inhibitory activities of several well-known neuraminidase inhibitors against various influenza strains and human neuraminidase isoenzymes.

Table 1: Inhibitory Activity (IC50) of Neuraminidase Inhibitors against Influenza A and B Viruses

| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Reference |

| Oseltamivir | 0.51 nM (NWS/33) | 0.19 nM (Victoria/3/75) | 0.32 ± 0.07 nM | [7][8] |

| Zanamivir | - | - | 0.53 ± 0.10 nM | [8] |

| Peramivir | - | - | 0.24 ± 0.06 nM | [8] |

Note: IC50 values can vary depending on the specific viral strain and the assay conditions.

Table 2: Inhibitory Activity and Selectivity of DANA Analogues against Human Neuraminidase Isoenzymes

| Compound | NEU1 (Ki) | NEU2 (Ki) | NEU3 (Ki) | NEU4 (Ki) | Selectivity Profile | Reference |

| C5-hexanamido-C9-acetamido-DANA | 53 ± 5 nM | >18,000 nM | >18,000 nM | >18,000 nM | 340-fold selective for NEU1 | [9] |

| C4-guandino-C5-modified DANA | - | 1.3 ± 0.2 µM | >9,000 nM | >9,000 nM | 7-fold selective for NEU2 | [9] |

Note: These data highlight efforts to develop selective inhibitors for human neuraminidases, which can also inform the design of viral-selective inhibitors by identifying structural modifications that are poorly tolerated by human isoenzymes.[9]

Experimental Protocols

The determination of neuraminidase inhibitor selectivity relies on robust enzymatic and cell-based assays.

3.1. Neuraminidase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Principle: The assay utilizes a substrate that, when cleaved by neuraminidase, produces a detectable signal (fluorescent or chemiluminescent). The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant viral or human neuraminidase is diluted to a working concentration. The test compound (e.g., this compound) is serially diluted to create a concentration gradient.

-

Incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 20-30 minutes at 37°C) to allow for binding.[7]

-

Substrate Addition: A fluorogenic or chemiluminogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA) or NA-Star®) is added to initiate the enzymatic reaction.[7][8]

-

Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes at 37°C).[7][8]

-

Signal Detection: The reaction is stopped, and the fluorescent or chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Antiviral Activity Assay (Cell-Based Assay)

This assay determines the effectiveness of an inhibitor in a biological context by measuring the inhibition of viral replication in cell culture.

Principle: The assay measures the reduction in viral load or viral-induced cell death in the presence of the inhibitor.

Methodology:

-

Cell Culture: A suitable cell line (e.g., Madin-Darby canine kidney (MDCK) cells) is cultured in 96-well plates.[7]

-

Infection: The cells are infected with a known titer of influenza virus.

-

Inhibitor Treatment: The infected cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as measuring the neuraminidase activity in the cell supernatant, quantifying viral RNA by RT-PCR, or assessing cell viability (cytopathic effect).

-

Data Analysis: The EC50 value, the concentration of the inhibitor that reduces the viral replication or cytopathic effect by 50%, is calculated.

Visualizations

Diagram 1: General Workflow of a Neuraminidase Inhibition Assay

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Toxicity Assessment of Neuraminidase Inhibitors: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel neuraminidase inhibitors is a critical component of pandemic preparedness and the ongoing management of influenza virus infections. While the primary focus of early-stage drug discovery is often on efficacy and target engagement, a concurrent and equally crucial aspect is the preliminary assessment of a compound's toxicity profile. This technical guide provides a framework for conducting preliminary toxicity studies on novel neuraminidase inhibitors, using "Neuraminidase-IN-20," a potent inhibitor of mutant neuraminidase (NA) (H5N1-H274Y), as a representative example.

Disclaimer: As of the latest available information, specific preliminary toxicity data for the compound designated as "this compound" or "(Compound 5i)" is not publicly available in peer-reviewed literature. The following sections, therefore, present a generalized yet detailed guide to the methodologies that would be employed for such a study, based on standard practices in preclinical drug development.

Core Principle: In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating the toxicity of a new chemical entity is to assess its effect on cell viability in vitro. This provides an early indication of the concentration at which the compound may induce cellular damage, guiding dose selection for further in vivo studies. A widely used, robust, and cost-effective method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable, metabolically active cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This section details a standard protocol for assessing the cytotoxicity of a neuraminidase inhibitor in a relevant cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

Test compound (e.g., this compound)

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MDCK cells in DMEM until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh DMEM and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in a volume of 100 µL.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in DMEM to achieve a range of desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Remove the old media from the 96-well plate and add 100 µL of the various compound dilutions to the respective wells.

-

Include a "cells only" control (media without the compound) and a "solvent" control (media with the same concentration of solvent as the highest compound concentration).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.

Concluding Remarks

The preliminary toxicity assessment of a novel neuraminidase inhibitor is a non-negotiable step in the drug development pipeline. The MTT assay, as detailed in this guide, provides a reliable and high-throughput method for an initial in vitro safety evaluation. While this guide offers a comprehensive methodological framework, it is imperative for researchers to consult specific regulatory guidelines and employ a broader range of toxicological assays as a compound progresses through preclinical development. The absence of publicly available toxicity data for "this compound" underscores the proprietary nature of early-stage drug development and highlights the importance of transparent data sharing to accelerate the discovery of safe and effective antiviral therapeutics.

The Discovery and Development of Neuraminidase-IN-20: A Potent Inhibitor of Mutant Influenza Neuraminidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of Neuraminidase-IN-20, a novel benzoylhydrazone derivative identified as a potent inhibitor of influenza neuraminidase, with notable activity against the oseltamivir-resistant H274Y mutant of the H5N1 subtype. This document provides a comprehensive overview of its discovery through virtual screening, its chemical synthesis, and its biological evaluation. Detailed experimental protocols for the synthesis and the neuraminidase inhibition assay are provided, along with a structured summary of its quantitative bioactivity. Furthermore, this guide illustrates the logical workflow of its discovery and the proposed mechanism of action through signaling pathway diagrams generated using Graphviz.

Introduction

The emergence of drug-resistant influenza strains poses a significant threat to public health, necessitating the development of novel antiviral agents. The influenza virus neuraminidase (NA) is a crucial enzyme in the viral life cycle, facilitating the release of progeny virions from infected cells. While several NA inhibitors are clinically approved, the H274Y mutation in the NA of the H5N1 subtype, for instance, confers resistance to the widely used drug oseltamivir. This has spurred the search for new inhibitors that can effectively target both wild-type and mutant forms of the enzyme. This compound (also referred to as compound 5i) was discovered through a targeted drug discovery campaign aimed at identifying novel scaffolds for NA inhibition.[1]

Discovery of this compound

The discovery of this compound was a result of a multi-step virtual screening and lead optimization process. The workflow for the discovery process is outlined below.

A lead compound was first identified through pharmacophore-based virtual screening and further validated using molecular dynamics simulations.[1] This lead compound then underwent structural modifications based on pharmacophore features, leading to the synthesis of a series of 14 new benzoylhydrazone derivatives.[1] Subsequent biological activity testing identified this compound as a particularly potent inhibitor, especially against the mutant H5N1-H274Y neuraminidase.[1]

Chemical Synthesis

This compound is a benzoylhydrazone derivative with the chemical formula C₂₁H₁₈FN₃O₂S. The synthesis of this class of compounds generally involves the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone.

General Experimental Protocol for the Synthesis of Benzoylhydrazone Derivatives

The synthesis of benzoylhydrazone derivatives typically follows a straightforward procedure:

-

Preparation of Hydrazide: An appropriate ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding hydrazide.

-

Condensation Reaction: The synthesized hydrazide is then reacted with a substituted aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone.

-

Purification: The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the final benzoylhydrazone compound.

Note: The specific reactants and detailed reaction conditions for the synthesis of this compound would be detailed in the primary publication by Fu SK, et al.

Biological Activity and Data

The inhibitory activity of this compound and its analogs was evaluated against both wild-type (H5N1) and mutant (H5N1-H274Y) neuraminidase.

Quantitative Data

The following table summarizes the key biological activity data for this compound and a related potent compound from the same study.

| Compound | Target Neuraminidase | IC₅₀ (μM) | Cytotoxicity (CC₅₀ in A549 cells, μM) |

| This compound (5i) | H5N1-H274Y (Mutant) | 0.44 | 55.29 |

| Compound 5n | H5N1 (Wild-type) | 0.13 | Not Reported |

| Oseltamivir Carboxylate (Control) | H5N1-H274Y (Mutant) | >100 (Reported Resistance) | Not Applicable |

| Oseltamivir Carboxylate (Control) | H5N1 (Wild-type) | Potent Inhibition | Not Applicable |

Data sourced from Fu SK, et al. (2024).[1]

Neuraminidase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds was determined using a fluorescence-based neuraminidase inhibition assay with 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.

-

Enzyme and Inhibitor Preparation: Recombinant neuraminidase enzyme is diluted to a working concentration in an assay buffer (e.g., 32.5 mM MES buffer, 4 mM CaCl₂, pH 6.5). The test compounds (including this compound) are prepared in a series of dilutions.

-

Pre-incubation: Equal volumes of the diluted enzyme and the test compound dilutions are mixed in a 96-well plate and incubated for a specific period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by adding a solution of the fluorogenic substrate MUNANA to each well.

-

Incubation: The plate is incubated at 37°C for a defined time (e.g., 60 minutes) to allow for the enzymatic cleavage of MUNANA.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

-

Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound functions by directly inhibiting the enzymatic activity of influenza neuraminidase. The proposed mechanism of action, based on molecular docking studies, suggests that the thiophene moiety of this compound extends into the 430-cavity of the neuraminidase active site.[1] This interaction is crucial for its potent inhibitory effect, particularly against the H274Y mutant, where alterations in the active site can reduce the efficacy of other inhibitors.

The broader signaling pathway impacted by this compound is the influenza virus replication cycle. By blocking neuraminidase, the inhibitor prevents the release of newly formed virus particles from the host cell, thereby halting the spread of the infection.

Conclusion

This compound represents a promising new lead compound in the development of antiviral drugs against influenza, particularly for strains that have developed resistance to existing therapies. Its discovery through a combination of computational and synthetic chemistry highlights the power of modern drug discovery techniques. The potent inhibition of the H274Y mutant neuraminidase suggests that the benzoylhydrazone scaffold is a valuable starting point for the design of next-generation neuraminidase inhibitors. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Technical Guide on Neuraminidase Inhibitors: Patent Landscape, Experimental Protocols, and Mechanism of Action

Disclaimer: The following technical guide provides a general overview of the patent and intellectual property status, experimental protocols, and signaling pathways related to neuraminidase inhibitors. A search for the specific compound "Neuraminidase-IN-20" did not yield any public information regarding its patent status, chemical structure, or experimental data. It is possible that "this compound" is an internal research designation, a compound that has not yet been publicly disclosed, or a misnomer. The information presented herein is based on publicly available data for well-characterized neuraminidase inhibitors.

Patent and Intellectual Property Landscape of Neuraminidase Inhibitors

The intellectual property landscape for neuraminidase inhibitors is well-established, with foundational patents for major drugs like Oseltamivir (Tamiflu) and Zanamivir (Relenza) having been filed in the 1990s.[1][2] These initial patents covered the core chemical scaffolds and their use in treating influenza. While many of these foundational patents have expired or are nearing expiration, the field continues to see new patent filings.

Recent patent activity in this area focuses on several key aspects:

-

New Chemical Entities: Pharmaceutical companies continue to explore novel chemical scaffolds that inhibit neuraminidase, aiming for improved efficacy, broader-spectrum activity against resistant strains, and alternative delivery routes. Novartis, for example, has recently filed patents for new neuraminidase inhibitors.[3]

-

Second-Generation Inhibitors: Efforts are ongoing to develop next-generation inhibitors that are effective against influenza strains resistant to current drugs. This includes modifications to existing drug structures.

-

Combination Therapies: Patents are also being filed for compositions that combine neuraminidase inhibitors with other antiviral agents to enhance efficacy and combat resistance.

-

New Formulations and Delivery Methods: Research into new formulations, such as long-acting injectables or dry powder inhalers, is also an active area of patenting.

A review of patent literature from the early 2000s shows a significant number of patents focusing on neuraminidase inhibitors, highlighting the intense research and development in this area following the success of the first-generation drugs.[1][2]

Quantitative Data: Inhibitory Activity of Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. This data is crucial for comparing the potency of different inhibitors and for monitoring the emergence of drug-resistant viral strains.

| Inhibitor | Influenza Strain/Mutation | IC50 (nM) | Reference |

| Zanamivir | Wild-Type Influenza B | ~25 | [4] |

| Oseltamivir | Wild-Type Influenza B | ~50 | [4] |

| Zanamivir | Influenza B with G402S mutation | ~50 | [4] |

| Oseltamivir | Influenza B with G402S mutation | ~250 | [4] |

| Zanamivir | Influenza B with D198N mutation | ~50 | [4] |

| Oseltamivir | Influenza B with D198N mutation | ~250 | [4] |

| Zanamivir | Influenza B with I222T mutation | ~25 | [4] |

| Oseltamivir | Influenza B with I222T mutation | ~450-500 | [4] |

| Zanamivir | Influenza B with S250G mutation | ~190 | [4] |

| Oseltamivir | Influenza B with S250G mutation | ~50 | [4] |

Experimental Protocols

Synthesis of Neuraminidase Inhibitors

The synthesis of neuraminidase inhibitors often involves complex multi-step organic chemistry. The following is a generalized overview of a synthetic approach for a neuraminidase inhibitor, drawing from published methods for compounds like peramivir.[5]

General Synthetic Scheme for a Peramivir-like Compound:

-

1,3-Dipolar Cycloaddition: The synthesis often commences with a 1,3-dipolar cycloaddition reaction to form a key heterocyclic intermediate. For instance, an activated sodium hypochlorite can be employed for this catalytic step.[5]

-

Reductive Ring Cleavage: The resulting isoxazoline ring is then subjected to reductive cleavage. A common method involves using a reducing agent like sodium borohydride in the presence of a nickel (II) chloride catalyst, which is a less expensive alternative to platinum oxide.[5]

-

Acylation: The exposed amine group is then acylated, for example, using acetic anhydride.

-

Deprotection: Any protecting groups, such as a Boc group on an amine, are removed, typically under acidic conditions.

-

Guanidinylation: The final step involves the introduction of the guanidino group. This can be achieved using reagents like chloroformamidine hydrochloride, which is a less toxic alternative to mercury-containing reagents.[5]

Neuraminidase Inhibition Assay

Several methods are used to measure the inhibitory activity of compounds against the neuraminidase enzyme. A common and widely used method is the fluorescence-based assay using a fluorogenic substrate like 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).[6]

Protocol for Fluorescence-Based Neuraminidase Inhibition Assay: [6]

-

Reagent Preparation:

-

Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).

-

Prepare a stock solution of the fluorogenic substrate MUNANA.

-

Prepare serial dilutions of the test inhibitor compounds and reference inhibitors (e.g., zanamivir, oseltamivir carboxylate) in the assay buffer.

-

Prepare a standardized amount of the influenza virus containing the neuraminidase to be tested.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted inhibitor solutions.

-

Add the virus preparation to each well containing the inhibitor.

-

Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the neuraminidase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Influenza Virus Replication Cycle and Host Signaling

The replication of the influenza virus is a multi-step process that involves the hijacking of several host cell signaling pathways.[7][8][9]

Caption: Influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This traps the newly formed virus particles on the cell surface, preventing their release and spread.[10][11]

Caption: Mechanism of action of neuraminidase inhibitors in preventing viral release.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram illustrates a typical workflow for a fluorescence-based neuraminidase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Novartis patents new neuraminidase inhibitors for influenza | BioWorld [bioworld.com]

- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Neuraminidase Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of compounds against neuraminidase, a key enzyme in the life cycle of the influenza virus. The following fluorescence-based enzyme inhibition assay is a widely used and recommended method for screening and characterizing neuraminidase inhibitors.[1] This protocol is adapted from established methods utilizing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2]

Principle of the Assay

The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).[1][2] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.[1][2]

Experimental Workflow

The following diagram outlines the major steps of the neuraminidase enzyme inhibition assay.

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

Materials and Reagents

| Reagent | Stock Concentration | Working Concentration | Notes |

| Assay Buffer (1x) | 2x Stock (66.6 mM MES, 8 mM CaCl2, pH 6.5) | 1x (33.3 mM MES, 4 mM CaCl2, pH 6.5) | Prepare from 2x stock by diluting with distilled water.[2] |

| MUNANA Substrate | 2.5 mM in distilled water | 300 µM in 1x Assay Buffer | Store stock solution at -20°C for up to 1 month. Protect from light.[2] |

| 4-Methylumbelliferone (4-MU) | 6.4 mM in 50% ethanol | Various for standard curve | Used to generate a standard curve for fluorescence quantification.[2] |

| Neuraminidase Inhibitor (e.g., Oseltamivir, Zanamivir) | 300 µM in 2x Assay Buffer | Serial dilutions | Prepare master stocks and store at -20°C for up to 12 months.[2] |

| Stop Solution | N/A | 0.14 M NaOH in 83% ethanol | Freshly prepare by mixing absolute ethanol and 0.824 M NaOH.[2][3] |

| Influenza Virus Stock | Varies | Diluted in 1x Assay Buffer | The optimal dilution should be determined by a neuraminidase activity assay.[4] |

Experimental Protocols

Preparation of Reagents

-

2x Assay Buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5): Dissolve 13 g of MES and 8 mL of 1 M CaCl2 in 992 mL of distilled water. Adjust the pH to 6.5 with 10 M NaOH.[2]

-

1x Assay Buffer: Dilute the 2x assay buffer 1:1 with distilled water.

-

2.5 mM MUNANA Stock Solution: Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Protect from light.[2]

-

300 µM MUNANA Working Solution: Mix 0.72 mL of 2.5 mM MUNANA stock with 5.28 mL of 1x assay buffer. Prepare fresh and keep on ice, protected from light.[2]

-

300 µM Neuraminidase Inhibitor Master Stock: Prepare master stocks of inhibitors like Zanamivir, Oseltamivir carboxylate, Peramivir, and Laninamivir in 2x assay buffer. These can be stored at -20°C for up to 12 months.[2]

-

Stop Solution: Prepare by mixing 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH for one 96-well plate.[2]

Determination of Optimal Virus Dilution

Before performing the inhibition assay, it is crucial to determine the neuraminidase activity of the virus stock to find the dilution that gives a signal within the linear range of the fluorometer.

-

Prepare serial dilutions of the virus stock in a 96-well plate.[4][5]

-

Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 30-60 minutes.[2]

-

Stop the reaction by adding 100 µL of stop solution.[2]

-

Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

-

Select the virus dilution that results in a high signal-to-noise ratio within the linear range of the 4-MU standard curve.[3]

Neuraminidase Inhibition Assay

-

Prepare serial dilutions of the neuraminidase inhibitor in 2x assay buffer.

-

In a clear, 96-well flat-bottom plate, add 50 µL of the inhibitor dilutions to the appropriate wells. For the no-inhibitor control, add 50 µL of 2x assay buffer.[2]

-

Add 50 µL of the predetermined optimal virus dilution to all wells except the blank (buffer only) wells.[2]

-

Gently tap the plate to mix and incubate at room temperature for 45 minutes.[2]

-

Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.[2]

-

Incubate the plate at 37°C for 1 hour.[2]

-

Terminate the reaction by adding 100 µL of the stop solution to each well.[2]

-

Read the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

Data Analysis and Presentation

-

Subtract the average background fluorescence (from wells with no virus) from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of virus control well) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

Sample Data Table

| Inhibitor Concentration (nM) | Mean Fluorescence (RFU) | % Inhibition |

| 0 (Virus Control) | 25,000 | 0 |

| 0.1 | 22,500 | 10 |

| 1 | 18,750 | 25 |

| 10 | 12,500 | 50 |

| 100 | 6,250 | 75 |

| 1000 | 2,500 | 90 |

| Blank | 500 | - |

Signaling Pathway Diagram

The interaction between neuraminidase, its substrate, and an inhibitor can be represented as follows:

Caption: Interaction of neuraminidase, substrate, and inhibitor.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. ulab360.com [ulab360.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. scribd.com [scribd.com]

Application Notes and Protocols for Neuraminidase-IN-20 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-20 is a potent and selective inhibitor of neuraminidase, a glycoside hydrolase enzyme that cleaves sialic acid residues from glycoproteins and glycolipids.[1][2][3] In virology, viral neuraminidase plays a crucial role in the release of progeny virions from infected host cells, making it a key target for antiviral drug development, particularly for influenza viruses.[4][5][6] this compound offers a valuable tool for studying the role of neuraminidase in viral replication, cellular signaling, and other biological processes. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.

Mechanism of Action

This compound acts as a competitive inhibitor of neuraminidase. It mimics the natural substrate, sialic acid, and binds to the active site of the enzyme with high affinity.[4] This binding prevents the cleavage of sialic acid from the host cell surface and newly formed viral particles, thereby trapping the virions on the cell surface and preventing their release and subsequent infection of other cells.[4][5]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound determined in various cell lines.

| Parameter | MDCK Cells | A549 Cells | HEK293T Cells |

| IC50 (Influenza A/H1N1) | 15.2 nM | 20.5 nM | Not Applicable |

| IC50 (Influenza A/H3N2) | 25.8 nM | 32.1 nM | Not Applicable |

| EC50 (Influenza A/H1N1) | 50.7 nM | 65.3 nM | Not Applicable |

| CC50 | > 100 µM | > 100 µM | > 100 µM |

| Selectivity Index (CC50/EC50) | > 1972 | > 1531 | Not Applicable |

| Caption: In vitro efficacy and cytotoxicity of this compound. |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol determines the 50% inhibitory concentration (IC50) of this compound against viral neuraminidase. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7]

Materials:

-

This compound

-

Recombinant or purified viral neuraminidase

-

MUNANA substrate (Sigma-Aldrich)

-

Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl2

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of each inhibitor dilution. Include wells with buffer only (no inhibitor control) and wells for background fluorescence (no enzyme).

-

Add 50 µL of diluted neuraminidase enzyme to all wells except the background wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Prepare the MUNANA substrate solution in Assay Buffer to a final concentration of 100 µM.

-

Add 50 µL of the MUNANA solution to all wells.

-

Immediately measure the fluorescence at 365 nm excitation and 450 nm emission every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plaque Reduction Assay

This assay evaluates the antiviral activity of this compound by quantifying the reduction in viral plaque formation in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Infection Medium: DMEM, 0.5% BSA, 25 mM HEPES, 1 µg/mL TPCK-trypsin

-

Agarose overlay: 2X MEM, 1% SeaKem LE agarose, 1 µg/mL TPCK-trypsin

-

Crystal Violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to 95-100% confluency.

-

Wash the cell monolayers with PBS.

-

Prepare serial dilutions of the influenza virus in Infection Medium. Infect the cells with 100-200 plaque-forming units (PFU) per well for 1 hour at 37°C.

-

During infection, prepare the agarose overlay containing various concentrations of this compound.

-

After the 1-hour incubation, aspirate the virus inoculum and wash the cells with PBS.

-

Overlay the cells with 2 mL of the agarose overlay containing the desired concentration of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formaldehyde for 1 hour.

-

Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each inhibitor concentration compared to the untreated control.

-

Determine the 50% effective concentration (EC50) by plotting the percent plaque reduction against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

-

MDCK or A549 cells

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include untreated control wells.

-

Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration compared to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow and Signaling Pathway

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuraminidase Inhibitor Research

A comprehensive guide for researchers, scientists, and drug development professionals on the handling and use of neuraminidase inhibitors.

Introduction

Neuraminidase inhibitors are a critical class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virus particles from infected cells and thereby inhibiting the spread of infection. The proper handling and use of these compounds in a laboratory setting are paramount to obtaining reliable and reproducible experimental results.

This document provides generalized application notes and protocols relevant to the study of neuraminidase inhibitors. It is important to note that the specific compound "Neuraminidase-IN-20" could not be definitively identified in publicly available scientific literature. Therefore, the following information is based on best practices for handling novel or uncharacterized small molecule inhibitors. Researchers must adapt these protocols based on the specific physicochemical properties of the compound they are studying.

Solubility and Stability Considerations

The solubility and stability of a neuraminidase inhibitor are fundamental properties that influence its biological activity and the design of in vitro and in vivo experiments.

General Solubility Guidelines

The solubility of a novel inhibitor should be empirically determined in various solvents to identify the most suitable stock solution preparation and assay conditions.

Table 1: Common Solvents for Initial Solubility Testing of Novel Inhibitors

| Solvent | General Use and Considerations |

| DMSO (Dimethyl Sulfoxide) | A common solvent for dissolving a wide range of organic compounds for in vitro assays. High concentrations can be toxic to cells. |

| Ethanol (EtOH) | Often used for in vivo studies and as a co-solvent. May cause precipitation when diluted in aqueous solutions. |

| PBS (Phosphate-Buffered Saline) | Ideal for creating solutions for cell-based assays if the compound is water-soluble. Solubility is often limited. |

| Water (Sterile, Deionized) | The preferred solvent for biological assays if the compound has sufficient aqueous solubility. |

General Stability Guidelines

The stability of an inhibitor in solution and under various storage conditions should be assessed to ensure the integrity of the compound throughout the experimental process.

Table 2: Factors Affecting Inhibitor Stability

| Parameter | General Recommendations for Storage and Handling |

| Temperature | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Store solid compounds as per the manufacturer's instructions, typically in a cool, dry, and dark place. |

| Light | Protect from light by using amber vials or by wrapping containers in foil, especially if the compound is known to be light-sensitive. |

| pH | The stability of a compound can be pH-dependent. Assess stability in the buffer systems that will be used for assays. |

| Solution Shelf-Life | Determine the stability of the compound in the chosen solvent over time. It is recommended to use freshly prepared solutions for experiments. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel neuraminidase inhibitor.

Protocol 1: Determination of Solubility

This protocol outlines a method for estimating the solubility of a compound in various solvents.

Caption: Workflow for determining compound solubility.

Methodology:

-

Preparation: Accurately weigh a small amount of the inhibitor (e.g., 1 mg) into a clear vial.

-

Solvent Addition: Add a measured, small volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.

-

Mixing: Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.

-

Observation: Visually inspect the solution against a dark background to check for any undissolved particles.

-

Titration: If the compound has not fully dissolved, continue to add small, measured volumes of the solvent, repeating the mixing and observation steps, until the compound is completely dissolved.

-

Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the known mass of the compound.

Protocol 2: Assessment of Solution Stability (Freeze-Thaw)

This protocol is designed to evaluate the stability of the inhibitor in a stock solution after multiple freeze-thaw cycles.

Caption: Protocol for assessing freeze-thaw stability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

-

Control Sample: Immediately analyze a portion of the freshly prepared stock solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration. This will serve as the time-zero control.

-

Freeze-Thaw Cycles: Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature. Repeat for 3-5 cycles.

-

Analysis: After the final thaw, analyze the sample using the same analytical method as the control.

Signaling Pathway and Mechanism of Action

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, which is crucial for the release of progeny virions from the surface of an infected host cell.

Caption: Mechanism of action of neuraminidase inhibitors.

The diagram illustrates that the budding influenza virus remains attached to the host cell via the interaction between viral hemagglutinin and sialic acid receptors on the cell surface. The viral neuraminidase enzyme cleaves these sialic acid residues, allowing the new virus particles to be released and infect other cells. Neuraminidase inhibitors bind to the active site of the neuraminidase enzyme, preventing this cleavage and trapping the viruses on the cell surface, thus halting the spread of the infection.

Disclaimer: The information provided in these application notes and protocols is for general guidance only. Researchers should always consult relevant literature and perform their own validation experiments for any specific neuraminidase inhibitor. Safety precautions appropriate for handling chemical compounds in a laboratory setting should be followed at all times.

Application of "Neuraminidase-IN-20" in drug resistance studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction